Sodium lactobionate is primarily sourced from the fermentation of lactose or through chemical synthesis involving the oxidation of lactose. It is classified as a carbohydrate derivative, specifically a lactobionate, which includes various salts such as sodium, potassium, and calcium lactobionates. The compound has garnered attention due to its biocompatibility and functionality in diverse applications.
Sodium lactobionate can be synthesized through several methods, with two prominent approaches being catalytic oxidation and microbial fermentation.
The catalytic oxidation method has been shown to yield high concentrations of sodium lactobionate while minimizing by-products. The use of gold catalysts has been particularly effective due to their high activity and selectivity towards the desired product. In contrast, microbial fermentation offers a more sustainable route but may require extensive purification steps to isolate the product effectively.
Sodium lactobionate has a molecular formula of , indicating it consists of twelve carbon atoms, twenty-two hydrogen atoms, twelve oxygen atoms, and one sodium atom. Its structure features a lactone ring connected to a sodium ion, which contributes to its solubility in water.
Sodium lactobionate participates in several chemical reactions that are significant for its applications:
The stability of sodium lactobionate under different pH levels and temperatures makes it versatile for various formulations .
The mechanism by which sodium lactobionate exerts its effects primarily relates to its role as a stabilizer and emulsifier. It forms hydrogen bonds with water molecules, enhancing solubility and stability in formulations. Additionally, it can chelate metal ions, preventing oxidative degradation in food products.
Research indicates that sodium lactobionate exhibits antioxidant properties, which contribute to its effectiveness in preserving food quality by inhibiting oxidative reactions that lead to spoilage .
Sodium lactobionate has diverse applications across several fields:
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